molecular formula C19H38O3 B148137 Cetyl lactate CAS No. 35274-05-6

Cetyl lactate

Cat. No. B148137
CAS RN: 35274-05-6
M. Wt: 314.5 g/mol
InChI Key: WUKXMJCZWYUIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetyl Lactate is an ester of lactic acid and cetyl alcohol, used in a variety of cosmetic products. It is known for its safety in use, with an acute oral LD50 in rats being greater than 20 g/kg, indicating low toxicity. It has been found to be minimally irritating to rabbit skin and eyes and shows minimal irritation and non-sensitizing effects on human skin at concentrations up to 5% .

Synthesis Analysis

The synthesis of lactide, which is closely related to this compound as it is derived from lactic acid, can be achieved through dehydration of L-lactic acid and subsequent depolymerization of its oligomer mixture. This process can be catalyzed by rare-earth compounds such as yttrium(III) and praseodymium(III) oxides, as well as cerium(III) chloride heptahydrate . Although this paper does not directly address this compound, the synthesis of lactide from lactic acid and its esters provides insight into the types of reactions and catalysts that might be involved in the production of this compound.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of this compound, they do provide information on the structure of lactate and its roles. Lactate is the conjugate base of lactic acid and is involved in various metabolic processes. It can be converted from pyruvate in tumor cells and has been shown to have non-metabolic functions such as epigenetic modifications through lactylation of histone lysine residues .

Chemical Reactions Analysis

Lactate, as a metabolite, is involved in several chemical reactions. It is a product of glycolysis and can be converted to pyruvate, which is then used in the tricarboxylic acid cycle. Lactate can also be involved in the formation of lactylation, a post-translational modification of histones, which is a key regulator of gene expression in response to metabolic changes .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties are conducive to its use in cosmetics. It is considered safe for use in concentrations up to 25% in cosmetic products. Its low irritation potential and non-sensitizing nature make it suitable for topical applications. The ester's physical properties, such as its solubility and stability, although not directly discussed in the provided papers, are implied to be favorable given its widespread use in cosmetic formulations .

Scientific Research Applications

Safety Assessment in Cosmetic Products

Cetyl Lactate, along with Myristyl Lactate, is primarily used in a variety of cosmetic products. A comprehensive safety assessment revealed that these compounds, at concentrations up to 25%, exhibited minimal irritation to both skin and eyes. In extensive tests, including rabbit skin and eye irritation studies, this compound showed no signs of toxicity or significant irritation, proving its safety for cosmetic use (International Journal of Toxicology, 1982).

Role in Lactate Biosensors

Lactate, closely related to this compound, is a significant analytical target in clinical care, sport medicine, and food processing. Research in designing lactate sensors is advanced, aiming at practical applications in these fields. This indicates the potential for this compound in similar sensor-based applications, especially in environments where its stability and non-toxic nature could be advantageous (Analytical and Bioanalytical Chemistry, 2013).

Neuroprotective Potential

Studies have shown that lactate, and by extension, possibly its derivatives like this compound, could have neuroprotective properties. Lactate administration after cerebral ischemia in animal models led to a significant decrease in lesion size and improved neurological outcomes, suggesting potential therapeutic applications of this compound in neuroprotection (Journal of Cerebral Blood Flow & Metabolism, 2009).

Epigenetic Regulation

Lactate's role as an endogenous histone deacetylase (HDAC) inhibitor indicates its potential influence on gene transcription. Given the structural similarity, this compound might also possess similar properties, potentially influencing gene expression and serving as a link between metabolic states and transcriptional regulation (Nucleic Acids Research, 2012).

Lactate Metabolism and its Implications

Lactate metabolism has been a subject of extensive study, with findings suggesting its role beyond just being a metabolic by-product. Understanding lactate metabolism can provide insights into the potential metabolic pathways and applications of this compound in various biological and clinical contexts (European Journal of Applied Physiology, 2018).

Mechanism of Action

Target of Action

Cetyl lactate is an ester of lactic acid and cetyl alcohol . It is used in a wide variety of cosmetic products due to its emollient properties . The primary targets of this compound are the skin cells, where it acts as a moisturizer and emollient, preventing drying and chapping of the skin .

Mode of Action

This compound interacts with the skin cells by forming a barrier on the skin’s surface, which helps to hold water in the skin, providing moisturization . This interaction results in softer, more hydrated skin.

Biochemical Pathways

Lactate, a component of this compound, has been found to play a role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . The discovery of lactylation, a process regulated by lactate, further revealed the role of lactate in regulating inflammatory processes .

Result of Action

The result of this compound’s action is the prevention of skin dryness and the maintenance of skin hydration . This leads to improved skin texture and appearance. It also has a role in the thickness of the liquid and increases and stabilizes the foaming capacity .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, in dry environments, the moisturizing effect of this compound would be particularly beneficial. Additionally, the stability of this compound could be affected by factors such as pH and exposure to light or air .

Safety and Hazards

Cetyl lactate is minimally irritating to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Lactate, from which cetyl lactate is derived, has been reconceptualized to play a pleiotropic role in shaping cell identities through metabolic rewiring and epigenetic modifications . Lactylation, being regulated by lactate, has recently been confirmed as a novel contributor to the epigenetic landscape . This opens a new era for in-depth exploration of lactate metabolism and offers key breakpoints for further functional and mechanistic research .

properties

IUPAC Name

hexadecyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19(21)18(2)20/h18,20H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKXMJCZWYUIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865759
Record name Propanoic acid, 2-hydroxy-, hexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; Faint fatty butter-like aroma
Record name Hexadecyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1928/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Hexadecyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1928/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

35274-05-6
Record name Cetyl lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35274-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetyl lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035274056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, hexadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-hydroxy-, hexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETYL LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7EVH2RK4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of Novozym® 435 (2.43 g), molecular sieves (20.17 g), 1-octadecanol (4.04 g), and ethyl lactate (8.86 g) in a 150 mL beaker was maintained at 60° C. in a convection oven for 28 hours. Upon work-up, 2.0 g of cetyl lactate (40% yield) was obtained as a waxy white solid. The purity of the product was >98% as assessed by HPLC-RI.
[Compound]
Name
435
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetyl lactate
Reactant of Route 2
Reactant of Route 2
Cetyl lactate
Reactant of Route 3
Reactant of Route 3
Cetyl lactate
Reactant of Route 4
Reactant of Route 4
Cetyl lactate
Reactant of Route 5
Reactant of Route 5
Cetyl lactate
Reactant of Route 6
Reactant of Route 6
Cetyl lactate

Q & A

Q1: What is the role of Cetyl Lactate in topical formulations, and how does it impact drug absorption?

A1: this compound acts as a percutaneous absorption enhancer in topical formulations. [] This means it helps increase the passage of active pharmaceutical ingredients through the skin and into the bloodstream. Research suggests that this compound primarily acts on the stratum corneum, the outermost layer of the skin, to enhance drug penetration. [] One study demonstrated this effect using Indomethacin, where the addition of this compound significantly improved Indomethacin absorption compared to a control formulation. []

Q2: Are there any safety concerns regarding the use of this compound in cosmetic and pharmaceutical products?

A2: Studies indicate that this compound exhibits a favorable safety profile. [] In acute oral toxicity tests in rats, the LD50 of this compound was estimated to be greater than 20 g/kg, suggesting low oral toxicity. [] Additionally, it has shown minimal to no irritation potential in rabbit skin and eye irritation tests. [] Human studies also support its safety, with this compound demonstrating minimal irritancy and no sensitization potential at concentrations up to 5%. []

Q3: Besides its use as a percutaneous absorption enhancer, what other applications does this compound have in pharmaceutical formulations?

A3: While the provided research primarily focuses on its role as an absorption enhancer, this compound can also function as an emulsifier and emollient in various formulations. For instance, it's a component of a carboprost methylate vaginal swelling suppository, where it contributes to the stability and uniform dispersion of the active ingredient within the suppository matrix. [] This highlights the versatility of this compound in pharmaceutical formulation development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.